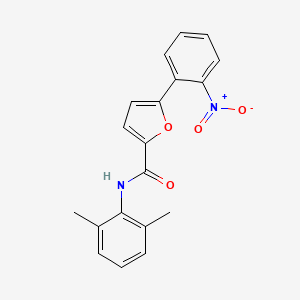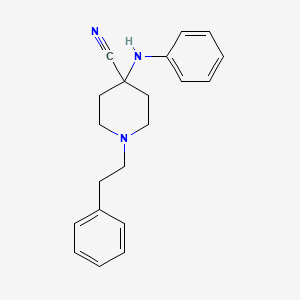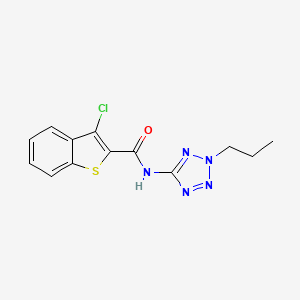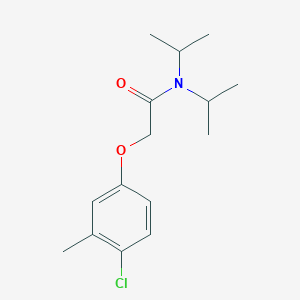
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as DMNPFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide involves the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This binding is mediated by the formation of hydrogen bonds and other non-covalent interactions between N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide and the enzyme.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. These effects have been attributed to the compound's ability to modulate various signaling pathways and cellular processes.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and specificity towards the targeted enzymes. However, it also has some limitations, including its relatively low solubility in water and the potential for off-target effects.
Future Directions
There are several future directions for the research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, including the development of more efficient synthesis methods, the identification of new enzyme targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide as a tool for studying enzyme function and regulation is an area of potential interest.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is a chemical compound that has significant potential for scientific research applications, particularly as an enzyme inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is needed to fully understand its potential applications and limitations.
Synthesis Methods
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylhydrazine with 2-nitrobenzaldehyde, followed by cyclization using furfural as a reagent. The resulting product is then purified using column chromatography to obtain N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide in high purity.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-5-7-13(2)18(12)20-19(22)17-11-10-16(25-17)14-8-3-4-9-15(14)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRFRNFZRHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)

![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)
![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)
![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5809156.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
